4-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound that features a unique structure combining fluorophenyl, hydroxy, and methoxyphenyl groups
Preparation Methods
The synthesis of 4-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, while the hydroxy group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(4-fluorophenyl)-1-hydroxy-1-(4-methoxyphenyl)-1H,2H,5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide .
- 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid . These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C30H27FN2O5 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-[6-(4-fluorophenyl)-9-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H27FN2O5/c1-38-22-12-8-18(9-13-22)20-16-24-29(26(34)17-20)30(19-6-10-21(31)11-7-19)33(27(35)14-15-28(36)37)25-5-3-2-4-23(25)32-24/h2-13,20,30,32H,14-17H2,1H3,(H,36,37) |
InChI Key |
CHISPNVFNFSAPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)F)C(=O)C2 |
Origin of Product |
United States |
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